3-Bromo-2-chloro-6-fluorobenzyl fluoride
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Description
3-Bromo-2-chloro-6-fluorobenzyl fluoride is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46. The purity is usually 95%.
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Scientific Research Applications
Protonation and Stability Analysis
The behavior of halogen-containing benzenes, including those related to 1-Bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene, under protonation in different chemical environments has been studied to understand their structural stability and reactivity. Brouwer (2010) analyzed the protonation of various halogen-containing benzenes and derived their protonated structures, which provides valuable insights into the reactivity and stability of these compounds under different conditions. This research is significant for understanding the chemical behavior of halogen-containing benzenes in various synthetic and industrial applications (Brouwer, 2010).
Antimicrobial Applications
Compounds structurally related to 1-Bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene, with various halogen substitutions, have been explored for their antimicrobial properties. Liaras et al. (2011) synthesized a series of compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, which exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This research underscores the potential of halogenated benzene derivatives in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRUUWDPYZESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.